molecular formula C22H21N3O2S B2842506 (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 376624-04-3

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2842506
CAS RN: 376624-04-3
M. Wt: 391.49
InChI Key: SMJYFXIIVPKRDK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of various derivatives of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, revealing their potential in generating a wide range of compounds through reactions with lithium aluminum hydride. For instance, the reduction of these acrylonitriles has afforded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the flexibility of this compound in synthetic chemistry (Frolov et al., 2005). Moreover, the study of 2,4-disubstituted thiazoles has provided insights into the effects of intermolecular hydrogen bonds on the structural properties of these compounds, further expanding the understanding of their chemical behavior (Bernès et al., 2002).

Applications in Material Science and Chemistry

These compounds have found utility in the field of materials science, such as in the development of corrosion inhibitors. A study on the synthesis and potential applications of some thiazoles as corrosion inhibitors for copper in acidic environments highlights the versatility of thiazol-2-yl derivatives in industrial applications (Farahati et al., 2019). Similarly, research into the molecular engineering of organic sensitizers for solar cell applications demonstrates the potential of acrylonitrile derivatives in renewable energy technologies, showcasing their ability to achieve high conversion efficiencies (Kim et al., 2006).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-5-6-16(9-15(14)2)19-13-28-22(25-19)17(11-23)12-24-18-7-8-20(26-3)21(10-18)27-4/h5-10,12-13,24H,1-4H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYFXIIVPKRDK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

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